2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
Description
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride is a bicyclic heterocyclic compound characterized by a tetrahydroquinoline backbone with an aminomethyl substituent at position 2 and a ketone group at position 5. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-(aminomethyl)-7,8-dihydro-6H-quinolin-5-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.2ClH/c11-6-7-4-5-8-9(12-7)2-1-3-10(8)13;;/h4-5H,1-3,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBHEMJRXORSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)CN)C(=O)C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-35-0 | |
| Record name | 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride (CAS No. 1432681-35-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H14Cl2N2O, with a molecular weight of 249.13 g/mol. The compound features a tetrahydroquinoline structure characterized by a fused bicyclic system containing nitrogen atoms. The presence of the aminomethyl group enhances its reactivity and potential biological activity.
Antiulcer Activity
Research indicates that this compound exhibits antiulcer properties . The compound has been shown to inhibit gastric acid secretion, making it relevant for therapeutic applications in gastrointestinal disorders. Its mechanism appears to involve modulation of neurotransmitter pathways and interaction with receptors that regulate gastric acid secretion.
Neurotransmitter Modulation
The nitrogen-containing heterocyclic structure of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may influence neurotransmitter pathways, although further investigation is required to elucidate the specific mechanisms involved.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing ulcer formation. Doses administered showed a significant decrease in gastric lesions compared to control groups.
- Mechanistic Studies : Research involving receptor binding assays has indicated that the compound may interact with specific receptors involved in gastric acid regulation. These studies are crucial for understanding how the compound can be utilized in therapeutic settings.
- Comparative Studies : When compared to structurally similar compounds, this compound exhibited enhanced antiulcer activity. This uniqueness can be attributed to its specific combination of functional groups and structural characteristics .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | 1187929-87-8 | 0.98 |
| 5,6,7,8-Tetrahydroquinolin-5-amine | 71569-15-8 | 0.87 |
| 5,6,7,8-Tetrahydroquinolin-2-amine | 139908-32-0 | 0.72 |
| 1-Quinolin-5-yl-methylamine hydrochloride | 1187931-81-2 | 0.72 |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride | 1338707-67-7 | 0.75 |
Scientific Research Applications
Antiulcer Activity
Research indicates that 2-(aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride exhibits potential as an antiulcer agent . Its ability to inhibit gastric acid secretion makes it relevant for therapeutic applications in gastrointestinal disorders. Studies have shown that the compound may modulate gastric acid secretion pathways, which could lead to effective treatments for peptic ulcers.
Neurotransmitter Modulation
Given its heterocyclic structure containing nitrogen, this compound may influence neurotransmitter systems. Preliminary studies suggest that it could interact with receptors involved in neurotransmitter pathways, potentially affecting mood and cognitive functions. Further research is needed to elucidate its complete pharmacological profile and mechanism of action.
Laboratory Research
The compound is primarily utilized in laboratory settings for various interaction studies. Its unique chemical properties make it suitable for investigating its effects on biological systems, particularly in the context of gastrointestinal health and neurological function.
Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. The ongoing research aims to optimize its efficacy and safety profile for potential therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related tetrahydroquinoline derivatives, focusing on substituent positions, functional groups, and physicochemical properties.
Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., non-salt forms in –12).
- Stability : Electron-withdrawing groups (e.g., ketone at C5) may reduce oxidative degradation, contrasting with amine-containing derivatives prone to oxidation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves reductive amination of 5-keto-tetrahydroquinoline precursors followed by dihydrochloride salt formation. Purification via recrystallization or column chromatography is critical. For analogs like (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride, HPLC with C18 columns and trifluoroacetic acid (TFA)-modified mobile phases achieves >95% purity . Contaminants like unreacted amines or byproducts can be minimized using gradient elution (e.g., 5–50% acetonitrile in water) .
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to confirm the tetrahydroquinoline backbone and aminomethyl substituent. For example, the methylene protons adjacent to the amine group typically appear as triplets at δ 3.2–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern. The exact mass of related compounds (e.g., CHClN) is 220.0534 Da .
- Elemental Analysis : Confirm Cl content via ion chromatography or combustion analysis .
Q. What safety precautions are essential when handling this dihydrochloride salt in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of fine particles.
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Batch Variability : Compare purity certificates (e.g., HPLC chromatograms) across suppliers. For example, batches with ≥95% purity (HPLC) show consistent Smoothened (Smo) receptor antagonism, while lower-purity batches may exhibit off-target effects .
- Assay Conditions : Standardize in vitro assays (e.g., Gli-luciferase reporter assays for Smo inhibition) using reference inhibitors like cyclopamine. Normalize data to cell viability (MTT assays) to exclude cytotoxicity artifacts .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS or AMBER. For tetrahydroquinoline derivatives, protonated amine groups show stronger interactions with Asp/Glu residues in target proteins .
- Docking Studies : Use AutoDock Vina to predict binding poses. Focus on the aminomethyl group’s role in hydrogen bonding with conserved residues (e.g., Asp474 in Smo) .
Q. How can researchers address solubility challenges in pharmacological studies?
- Methodological Answer :
- Solubility Screening : Test solvents like PBS (pH 7.4), DMSO (≤0.1% v/v), or cyclodextrin-based solutions. For dihydrochloride salts, adjust pH to 3–4 with HCl to enhance aqueous solubility .
- Prodrug Design : Modify the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups for in vivo studies, followed by enzymatic cleavage .
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
- LC-MS/MS : Identify hydrolyzed products (e.g., free amine or quinoline derivatives).
- Karl Fischer Titration : Quantify water content to assess hygroscopicity .
Data Contradiction Analysis
Q. Why do different studies report varying IC values for this compound’s target inhibition?
- Methodological Answer :
- Receptor Isoforms : Confirm the target isoform (e.g., Smo vs. non-canonical variants) using Western blotting or CRISPR-knockout models.
- Ligand Protonation State : The dihydrochloride salt’s protonation at physiological pH (e.g., NH) may alter binding kinetics. Perform assays at multiple pH levels (5.5–7.4) to assess pH dependency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
